N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride
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Overview
Description
N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring, a dimethylaminoethyl side chain, and a fluorobenzamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride typically involves multiple steps, including the formation of the indole ring, the introduction of the dimethylaminoethyl side chain, and the attachment of the fluorobenzamide group. Common reagents used in these reactions include dimethylamine, ethyl iodide, and fluorobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl side chain, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Known for its anticancer properties.
2-(dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
N-[3-(dimethylamino)propyl]methacrylamide: Employed in gene delivery and as a monomer for self-healing hydrogels .
Uniqueness
N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride is unique due to its combination of an indole ring, a dimethylaminoethyl side chain, and a fluorobenzamide group. This unique structure imparts specific chemical and biological properties, making it suitable for a wide range of applications. Its ability to form stable hydrochloride salts further enhances its solubility and stability, distinguishing it from other similar compounds .
Properties
CAS No. |
189805-93-4 |
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Molecular Formula |
C20H23ClFN3O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride |
InChI |
InChI=1S/C20H22FN3O.ClH/c1-13-17(10-11-24(2)3)18-12-16(8-9-19(18)22-13)23-20(25)14-4-6-15(21)7-5-14;/h4-9,12,22H,10-11H2,1-3H3,(H,23,25);1H |
InChI Key |
VUBBZBNASUWEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)CCN(C)C.Cl |
Origin of Product |
United States |
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